MS8815

Beschreibung

Eigenschaften

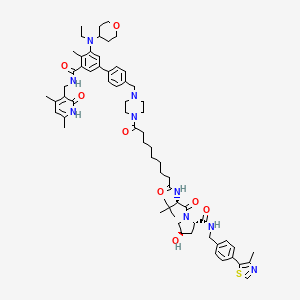

Molekularformel |

C65H87N9O8S |

|---|---|

Molekulargewicht |

1154.5 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C65H87N9O8S/c1-9-73(51-25-31-82-32-26-51)55-35-50(34-53(44(55)4)61(78)67-38-54-42(2)33-43(3)69-62(54)79)48-21-19-47(20-22-48)39-71-27-29-72(30-28-71)58(77)16-14-12-10-11-13-15-57(76)70-60(65(6,7)8)64(81)74-40-52(75)36-56(74)63(80)66-37-46-17-23-49(24-18-46)59-45(5)68-41-83-59/h17-24,33-35,41,51-52,56,60,75H,9-16,25-32,36-40H2,1-8H3,(H,66,80)(H,67,78)(H,69,79)(H,70,76)/t52-,56+,60-/m1/s1 |

InChI-Schlüssel |

AOIZISCRIVNZJJ-XWJFFXCMSA-N |

Isomerische SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |

Kanonische SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the mechanism of action of MS8815?

An In-depth Technical Guide to the Mechanism of Action of MS8815

Introduction

This compound is a novel, potent, and selective heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the targeted degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to transcriptional repression.[5]

In certain cancers, such as triple-negative breast cancer (TNBC), EZH2 is overexpressed and drives oncogenesis through both its canonical, catalytic activity and non-canonical, scaffolding functions.[1][3][5] While catalytic inhibitors of EZH2 exist, they are often ineffective in cancers where the non-catalytic functions of the EZH2 protein are paramount.[1][3] this compound represents a therapeutic strategy to overcome this limitation by targeting the entire EZH2 protein for destruction, thereby ablating both its enzymatic and non-enzymatic roles.[6][7]

Core Mechanism of Action: Targeted Protein Degradation

As a PROTAC, this compound's mechanism is not to inhibit its target protein, but to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to eliminate it.[5][8] This is achieved through its bifunctional structure:

-

Target-Binding Moiety: this compound incorporates a ligand derived from the EZH2 inhibitor EPZ-6438, which binds with high affinity to the EZH2 protein.[7]

-

E3 Ligase-Recruiting Moiety: This is connected via a chemical linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][8]

By simultaneously binding to both EZH2 and VHL, this compound acts as a molecular bridge, forming a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate EZH2. The attached ubiquitin chains mark the EZH2 protein for recognition and subsequent degradation by the 26S proteasome.[5][8] this compound is then released and can catalyze further rounds of degradation.

This degradation is robust and occurs in a concentration-, time-, and proteasome-dependent manner.[3][4][5][8] The process is confirmed to be dependent on the UPS, as the effects of this compound can be rescued by inhibitors of the NEDD8 activating E1 enzyme (NAE), such as MLN4924, which is crucial for the activation of cullin-RING E3 ligases like VHL.[4][9]

Signaling and Process Diagrams

This compound-Mediated EZH2 Degradation Pathway

Caption: Workflow of this compound inducing the formation of a ternary complex to trigger EZH2 ubiquitination and proteasomal degradation.

Quantitative Data Summary

The potency and efficacy of this compound have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity

| Compound | Target | IC₅₀ (nM) | Notes |

| This compound | EZH2 | 8.6[2][4][5][7] | Potent inhibition of methyltransferase activity. |

| This compound | EZH1 | 62[2][7] | Shows selectivity for EZH2 over the related EZH1. |

| EPZ-6438 | EZH2 | 3.3[5] | Parent inhibitor used as a benchmark. |

Table 2: Cellular Degradation and Growth Inhibition

| Parameter | Cell Line | Value | Notes |

| DC₅₀ (Degradation) | MDA-MB-453 | 140 nM[2][7] | Concentration for 50% maximal degradation of EZH2. |

| GI₅₀ (Growth Inhibition) | BT549 | 2.0 µM[4] | Concentration for 50% growth inhibition. |

| GI₅₀ (Growth Inhibition) | Patient 515a (Primary) | 1.4 µM[4] | Effective in primary cells derived from TNBC patients. |

Experimental Protocols

In Vitro EZH2 Enzymatic Inhibition Assay

Objective: To determine the IC₅₀ value of this compound against EZH2 methyltransferase activity.

Methodology:

-

Reaction Setup: Assays are performed in 384-well plates. The reaction mixture contains recombinant human PRC2 complex, a biotinylated histone H3 (K27) peptide substrate, and the radio-labeled cofactor S-adenosyl-L-[³H-methyl]-methionine (³H-SAM).

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations and then added to the reaction wells. A DMSO-only control is included.

-

Incubation: The reaction is initiated by adding the PRC2 enzyme and is incubated at room temperature for a specified period (e.g., 60 minutes).

-

Termination & Detection: The reaction is stopped. The biotinylated peptide substrate is captured on a streptavidin-coated plate. The incorporation of the ³H-methyl group from ³H-SAM onto the peptide is quantified using a scintillation counter.

-

Data Analysis: The resulting data is normalized to controls, and the IC₅₀ value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.

Experimental Workflow: EZH2 Inhibition Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]

- 5. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

MS8815: A Selective EZH2 PROTAC Degrader for Triple-Negative Breast Cancer

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal epigenetic regulator frequently overexpressed in various malignancies, including triple-negative breast cancer (TNBC). Unlike traditional enzymatic inhibitors, which have shown limited efficacy in cancers where EZH2's non-catalytic functions are paramount, proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the targeted degradation of the EZH2 protein. This technical guide provides a comprehensive overview of MS8815, a potent and selective EZH2 PROTAC degrader. We will delve into its mechanism of action, summarize its biochemical and cellular activities, and provide detailed methodologies for key experimental validations.

Introduction to EZH2 and PROTAC Technology

EZH2 is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. Beyond its canonical methyltransferase activity, EZH2 possesses non-canonical functions, acting as a transcriptional co-activator through interactions with other proteins. In TNBC, the overexpression of the EZH2 protein, rather than its catalytic activity, is often critical for driving tumor progression, rendering catalytic inhibitors ineffective.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

This compound: A Selective EZH2 PROTAC Degrader

This compound is a novel, potent, and selective EZH2 PROTAC degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It was developed to overcome the limitations of EZH2 catalytic inhibitors in cancers like TNBC.

Mechanism of Action

This compound operates by forming a ternary complex between EZH2 and the VHL E3 ligase. This proximity induces the polyubiquitination of EZH2, leading to its subsequent degradation by the proteasome. This degradation is dependent on the ubiquitin-proteasome system, as demonstrated by rescue experiments using proteasome inhibitors (e.g., MG132) and inhibitors of the NEDD8-activating enzyme (e.g., MLN4924).

EZH2 Signaling in Triple-Negative Breast Cancer

In TNBC, EZH2 has been implicated in promoting metastasis through various signaling pathways. One such pathway involves the regulation of TIMP2, a tissue inhibitor of metalloproteinases. High levels of EZH2 can lead to the transcriptional repression of TIMP2, resulting in increased activity of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which facilitates cancer cell invasion. EZH2 has also been shown to be involved in pathways that regulate cell cycle and maintain a cancer stem cell-like phenotype. Furthermore, non-canonical functions of EZH2 in TNBC include its interaction with p38 MAP kinase, which can lead to cytoplasmic accumulation of phosphorylated EZH2, promoting cell migration and invasion.

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| EZH2 IC50 | 8.6 nM | Biochemical Assay | |

| EZH1 IC50 | 62 nM | Biochemical Assay | |

| EZH2 DC50 | 140 nM | MDA-MB-453 cells | |

| EZH2 Dmax | Nearly complete degradation at 0.3 µM | MDA-MB-453 cells (48h) |

Anti-proliferative Activity of this compound in TNBC Cell Lines

| Cell Line | GI50 (µM) | Reference |

| BT549 | 2.0 | |

| MDA-MB-468 | Not explicitly stated, but effective | |

| SUM159 | Not explicitly stated, but effective | |

| MDA-MB-453 | Not explicitly stated, but effective | |

| Primary Patient TNBC Cells (515a) | 1.4 ± 0.05 |

Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Administration Route | Intraperitoneal (IP) | Single dose | |

| Dose | 50 mg/kg | Single dose | |

| Cmax | 3.7 µM | 1 hour post-injection | |

| Plasma Concentration | ~3 µM | Over 4 hours | |

| Plasma Concentration | >250 nM | Over 12 hours |

Experimental Protocols

Western Blot Analysis for EZH2 Degradation

This protocol outlines the general steps for assessing EZH2 protein levels following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: TNBC cells (e.g., MDA-MB-453, BT549) are cultured to optimal confluency. Cells are then treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for specified time periods (e.g., 24, 48 hours).

-

Cell Lysis and Protein Quantification: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel for electrophoresis to separate proteins based on molecular weight. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for EZH2 overnight at 4°C. A primary antibody for a loading control (e.g., β-actin or H3) is also used. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The intensity of the bands is quantified using densitometry software.

Cell Viability Assay

This protocol describes the general procedure for determining the anti-proliferative effects of this compound.

Methodology:

-

Cell Seeding: TNBC cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., starting from 10 µM with 2-fold dilutions) for a specified duration (e.g., 5 days).

-

Viability Assessment: Cell viability is assessed using a metabolic assay such as the WST-8 (a tetrazolium salt-based assay) or MTS assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. The absorbance is read using a microplate reader.

-

Data Analysis: The GI50 (the concentration that causes 50% growth inhibition) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study

This protocol provides a general outline for assessing the pharmacokinetic profile of this compound in a mouse model.

Methodology:

-

Animal Model: A suitable mouse strain is used for the study.

-

Compound Administration: this compound is administered to the mice via a specific route, such as intraperitoneal (IP) injection, at a defined dose (e.g., 50 mg/kg).

-

Sample Collection: Blood samples are collected from the mice at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma is then isolated from the blood samples.

-

Sample Analysis: The concentration of this compound in the plasma samples is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Cmax (maximum plasma concentration) and the plasma concentration-time profile, are determined from the collected data.

Conclusion

This compound is a highly effective EZH2 PROTAC degrader with potent activity against TNBC cells, both in vitro and in primary patient-derived cells. Its ability to induce robust and selective degradation of EZH2, coupled with a favorable pharmacokinetic profile, positions it as a valuable chemical tool for further investigation into the therapeutic potential of EZH2 degradation in solid tumors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the utility of this compound and the broader field of targeted protein degradation.

The Structure-Activity Relationship of MS8815: An In-depth Technical Guide for Drug Development Professionals

An Overview of MS8815, a Novel PROTAC Degrader for Targeted EZH2 Degradation in Triple-Negative Breast Cancer

This compound has emerged as a potent and selective proteolysis targeting chimera (PROTAC) designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC), where it contributes to tumor progression through both catalytic and non-catalytic functions.[1][3][4] Unlike traditional EZH2 inhibitors that only block its catalytic activity, this compound offers a distinct therapeutic strategy by hijacking the ubiquitin-proteasome system to eliminate the entire EZH2 protein, thereby addressing both its enzymatic and scaffolding functions.[1][4] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols utilized in its characterization.

Core Structure and Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the EZH2 protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The EZH2-binding component of this compound is derived from the potent and selective EZH2 inhibitor EPZ-6438.[1] This design allows this compound to form a ternary complex between EZH2 and the VHL E3 ligase, leading to the polyubiquitination of EZH2 and its subsequent degradation by the 26S proteasome.[1] To confirm this mechanism, a negative control compound, MS8815N, was developed, which retains the EZH2 binding moiety and the linker but has a modification that prevents its recruitment of the VHL E3 ligase.[1][2] As expected, MS8815N failed to induce the degradation of EZH2.[1][2]

Structure-Activity Relationship (SAR) Studies

The development of this compound involved systematic SAR studies to optimize its EZH2 degradation activity. These studies primarily focused on modifying the linker connecting the EZH2 binder and the VHL ligand. The length and composition of the linker were found to be critical for the efficacy of the PROTAC.

Quantitative SAR Data

The following tables summarize the key quantitative data from the SAR studies of this compound and related compounds.

| Compound | Linker Composition | EZH2 Degradation (DC50, nM) in MDA-MB-453 cells | EZH2 Inhibition (IC50, nM) | EZH1 Inhibition (IC50, nM) |

| This compound (Compound 16) | Seven-methylene alkylene linker | 140 | 8.6 | 62 |

| Compound 15 | Six-methylene alkylene linker | Less effective than this compound | Not Reported | Not Reported |

| EPZ-6438 (Parent Inhibitor) | Not Applicable | No degradation | 3.3 ± 0.1 | Not Reported |

| MS8815N (Negative Control) | Same as this compound | No degradation | 13 ± 7.6 | Not Reported |

Data sourced from multiple reports.[1][5][6][7]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and a typical experimental workflow for its characterization can be visualized through the following diagrams.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture

Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-453, BT549) were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for EZH2 Degradation

-

Cell Treatment: TNBC cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound, MS8815N, or vehicle (DMSO) for the indicated time points (e.g., 24, 48, 72 hours).

-

Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against EZH2 overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) was also used.

-

Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands was quantified using image analysis software (e.g., ImageJ). The level of EZH2 was normalized to the loading control. The half-maximal degradation concentration (DC50) was calculated from the dose-response curves.

In Vitro EZH2 and EZH1 Inhibition Assay

-

Reaction Setup: The enzymatic activity of recombinant human EZH2 or EZH1 was measured using a radiometric assay. The reaction mixture contained the enzyme, a histone H3 substrate, S-adenosyl-L-[³H]-methionine (SAM), and varying concentrations of the test compounds (this compound, EPZ-6438).

-

Incubation: The reactions were incubated at 30°C for a specified period (e.g., 60 minutes).

-

Detection: The reaction was stopped, and the amount of [³H]-methyl group incorporated into the histone substrate was quantified by scintillation counting.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound represents a significant advancement in the targeted therapy of TNBC. Its unique mechanism of action, involving the PROTAC-mediated degradation of EZH2, allows it to overcome the limitations of traditional catalytic inhibitors. The SAR studies have been instrumental in optimizing its structure for potent and selective EZH2 degradation. The detailed experimental protocols provided herein offer a guide for researchers aiming to further investigate and develop similar targeted protein degraders for cancer therapy. The continued exploration of the SAR of PROTACs like this compound will undoubtedly pave the way for the next generation of precision medicines.

References

- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemically induced degradation of PRC2 complex by EZH2-Targeted PROTACs via a Ubiquitin-Proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

The role of MS8815 in targeting epigenetic regulation in cancer.

An In-depth Technical Guide on MS8815: Targeting Epigenetic Regulation in Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a novel proteolysis targeting chimera (PROTAC) designed to degrade the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a critical epigenetic regulator frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC), where it is associated with a poor prognosis[1][2][3][4][5]. Unlike traditional EZH2 catalytic inhibitors, which have shown limited efficacy in solid tumors that are not dependent on EZH2's catalytic activity, this compound offers a distinct mechanism of action by inducing the degradation of the EZH2 protein itself[1][2][3][4][6]. This approach allows for the targeting of both the canonical (histone methylation-dependent) and non-canonical (methylation-independent) functions of EZH2, representing a promising therapeutic strategy for EZH2-dependent cancers[1][6].

Core Mechanism of Action: EZH2 Degradation via PROTAC Technology

This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the selective degradation of EZH2[7]. It is composed of a ligand that binds to EZH2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1][2][3]. This dual binding induces the formation of a ternary complex between EZH2, this compound, and the VHL E3 ligase, leading to the polyubiquitination of EZH2 and its subsequent degradation by the 26S proteasome[1][2][7]. This degradation is concentration-dependent, time-dependent, and proteasome-dependent[1][2][3].

The degradation of EZH2 by this compound also leads to a reduction in the levels of other core components of the Polycomb Repressive Complex 2 (PRC2), such as EED and SUZ12, and a decrease in the histone H3 lysine 27 trimethylation (H3K27me3) mark[6]. By eliminating the entire protein, this compound can counteract both the catalytic and non-catalytic oncogenic functions of EZH2, which is a significant advantage over catalytic inhibitors, especially in cancers like TNBC where non-catalytic functions are crucial drivers of tumor progression[1][6].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory and Degradation Potency of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ (Inhibitory) | EZH2 (enzymatic assay) | 8.6 nM | [6][7][8] |

| EZH1 (enzymatic assay) | 62 nM | [6][7][8] | |

| DC₅₀ (Degradation) | EZH2 in MDA-MB-453 cells | 140 nM | [6][7][8] |

| Dₘₐₓ (Max Degradation) | EZH2 in MDA-MB-453 cells | Observed at 48 hours | [7] |

IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.

Table 2: Anti-proliferative Activity (GI₅₀) of this compound in TNBC Cell Lines

| Cell Line | This compound (μM) | EPZ-6438 (μM) | YM281 (μM) | Reference |

| BT549 | 1.7 - 2.3 | > 10 | 2.9 - 3.3 | [2][9] |

| MDA-MB-468 | 1.7 - 2.3 | > 10 | 2.9 - 3.3 | [2] |

| MDA-MB-453 | 1.7 - 2.3 | > 10 | 2.9 - 3.3 | [2] |

| SUM159 | 1.7 - 2.3 | > 10 | 2.9 - 3.3 | [2] |

GI₅₀: Half-maximal growth inhibition concentration. Data collected after 5 days of treatment.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize this compound.

Cell Viability Assay (WST-8/CCK-8 Method)

This assay is used to determine the anti-proliferative effects of this compound on cancer cell lines.

Objective: To measure the GI₅₀ values of this compound.

Materials:

-

TNBC cell lines (e.g., MDA-MB-453, BT549)

-

96-well cell culture plates

-

Complete growth medium (specific to cell line)

-

This compound stock solution (in DMSO)

-

WST-8 or CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a DMSO-only control.

-

Incubation: Incubate the plates for the desired period (e.g., 5 days)[2][8].

-

Reagent Addition: Add 10 µL of WST-8/CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader[10].

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the data and determine the GI₅₀ value using non-linear regression analysis.

Western Blotting for Protein Degradation

This technique is used to quantify the reduction in EZH2 protein levels following this compound treatment.

Objective: To confirm the degradation of EZH2 and other PRC2 components.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-EZH2, anti-SUZ12, anti-EED, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with various concentrations of this compound for specified time points (e.g., 24, 48 hours). Lyse the cells in RIPA buffer with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize the data[1].

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine how the degradation of EZH2 affects its binding to target gene promoters and the resulting changes in H3K27me3 levels.

Objective: To analyze the genomic localization of EZH2 and H3K27me3 marks.

Materials:

-

Cells treated with this compound or DMSO

-

Formaldehyde (for cross-linking)

-

Lysis and sonication buffers

-

ChIP-grade antibodies (anti-EZH2, anti-H3K27me3, IgG control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR reagents or library preparation kit for sequencing (ChIP-seq)

Procedure:

-

Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody (or IgG control) overnight. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA[11].

-

Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis[12].

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for evaluating this compound and the broader epigenetic context of its target.

Conclusion and Future Directions

This compound represents a significant advancement in the field of epigenetic cancer therapy. By inducing the degradation of EZH2, it overcomes the limitations of catalytic inhibitors and provides a robust mechanism to suppress the growth of EZH2-dependent cancers like TNBC[1][2][3]. The preclinical data strongly support its potent anti-proliferative activity and selective degradation of EZH2[6][7][8]. Further research is warranted to explore the full therapeutic potential of this compound, including in vivo efficacy studies and the identification of predictive biomarkers to guide its clinical application[2]. The continued development of PROTAC degraders for epigenetic targets holds great promise for the future of oncology drug development.

References

- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Epigenetic Co-Deregulation of EZH2/TET1 is a Senescence-Countering, Actionable Vulnerability in Triple-Negative Breast Cancer [thno.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 11. encodeproject.org [encodeproject.org]

- 12. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis [elifesciences.org]

Investigating the Canonical and Non-Canonical Functions of EZH2 with MS8815: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal epigenetic regulator frequently dysregulated in cancer. Its canonical function involves the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression. However, emerging evidence highlights non-canonical, methyltransferase-independent roles of EZH2 in oncogenesis, including the transcriptional co-activation of target genes. Traditional EZH2 inhibitors targeting its catalytic activity fail to address these non-canonical functions. This guide explores the use of MS8815, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of EZH2, as a tool to investigate both its canonical and non-canonical roles. By inducing the degradation of the EZH2 protein, this compound provides a comprehensive approach to dismantle EZH2-mediated oncogenic signaling. This document provides an in-depth overview of EZH2's dual functions, quantitative data on this compound's activity, and detailed experimental protocols for its application in research and drug development.

Introduction: The Dichotomy of EZH2 Function

EZH2 plays a central role in maintaining cellular identity and regulating gene expression. Its functions can be broadly categorized into two distinct mechanisms:

-

Canonical Function: As the enzymatic core of the PRC2 complex, EZH2 catalyzes the addition of three methyl groups to H3K27. This H3K27me3 mark is a hallmark of facultative heterochromatin, leading to the silencing of target genes, which often include tumor suppressors.[1][2] This process is crucial for normal development and cell differentiation.

-

Non-Canonical Functions: Beyond its methyltransferase activity, EZH2 can function independently of the PRC2 complex.[3][4] These non-canonical roles often involve direct interaction with other proteins, including transcription factors, to either activate or repress gene expression.[3][4] For instance, EZH2 can act as a transcriptional co-activator for androgen receptor in prostate cancer and interact with c-Myc in multiple myeloma to drive oncogenic gene expression.[5][6] This methyltransferase-independent activity is a significant contributor to tumorigenesis and is not addressed by catalytic inhibitors.[7]

The limitations of targeting only the enzymatic activity of EZH2 have spurred the development of alternative therapeutic strategies. PROTACs, such as this compound, offer a promising approach by inducing the degradation of the entire EZH2 protein, thereby inhibiting both its canonical and non-canonical functions.[8]

This compound: A PROTAC Degrader of EZH2

This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of EZH2. It consists of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically the von Hippel-Lindau (VHL) E3 ligase.[9] This proximity-induced ubiquitination marks EZH2 for degradation by the proteasome, leading to a rapid and sustained depletion of the protein.[10]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's activity in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (EZH2 enzymatic activity) | - | 8.6 nM | [11] |

| IC50 (EZH1 enzymatic activity) | - | 62 nM | [11] |

| DC50 (EZH2 degradation) | MDA-MB-453 | 140 nM | [11] |

Table 1: Biochemical and Degradation Potency of this compound. IC50 represents the half-maximal inhibitory concentration for enzymatic activity. DC50 denotes the half-maximal degradation concentration.

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| BT549 | Triple-Negative Breast Cancer | ~1.7 | [12] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~2.3 | [12] |

| SUM159 | Triple-Negative Breast Cancer | ~2.0 | [12] |

| MDA-MB-453 | Triple-Negative Breast Cancer | ~1.8 | [12] |

| T47D-TR | Tamoxifen-Resistant Breast Cancer | ~2.5 | [12] |

Table 2: Anti-proliferative Activity of this compound. GI50 represents the concentration required to inhibit cell growth by 50%.

Signaling Pathways and Experimental Workflows

Canonical and Non-Canonical EZH2 Signaling

The diagram below illustrates the dual roles of EZH2 in gene regulation. The canonical pathway involves the PRC2 complex and H3K27 trimethylation, leading to gene silencing. The non-canonical pathway depicts EZH2's interaction with transcription factors, resulting in gene activation. This compound, by degrading EZH2, effectively abrogates both signaling arms.

Caption: EZH2's dual signaling roles and the inhibitory action of this compound.

Experimental Workflow for Investigating EZH2 Functions with this compound

This workflow outlines a comprehensive experimental strategy to dissect the canonical and non-canonical functions of EZH2 using this compound.

Caption: A structured workflow for studying EZH2 functions using this compound.

Detailed Experimental Protocols

Western Blot Analysis for EZH2 Degradation and H3K27me3 Reduction

Objective: To determine the effect of this compound on the protein levels of EZH2 and the global levels of H3K27me3.

Materials:

-

Cancer cell lines (e.g., MDA-MB-453)

-

This compound (and DMSO as vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-EZH2 (e.g., Cell Signaling Technology #5246, 1:1000 dilution)[13]

-

Rabbit anti-H3K27me3 (e.g., Cell Signaling Technology #9733, 1:1000 dilution)

-

Mouse anti-β-actin (loading control, 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or DMSO for the desired time points (e.g., 24, 48, 72 hours).[14]

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify protein concentration using the BCA assay.

-

Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[15]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[13]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Viability Assay (WST-8/CCK-8)

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

WST-8 or CCK-8 reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[16]

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 5 days.[14] Include wells with DMSO as a vehicle control and wells with media only as a blank.

-

After the incubation period, add 10 µL of WST-8/CCK-8 reagent to each well.[17]

-

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.[16]

-

Measure the absorbance at 450 nm using a microplate reader.[17]

-

Calculate the cell viability as a percentage relative to the DMSO-treated control cells after subtracting the blank absorbance.

-

Determine the GI50 value by plotting the cell viability against the log concentration of this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions occupied by EZH2 and marked by H3K27me3, and to assess how this compound treatment alters this landscape.

Materials:

-

Cancer cell lines

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade antibodies: anti-EZH2 and anti-H3K27me3

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Protocol:

-

Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[18]

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclear pellet in a sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the ChIP-grade primary antibody.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a DNA purification kit.

-

Prepare sequencing libraries from the ChIP DNA and input DNA (a sample of the initial sonicated chromatin).

-

Perform high-throughput sequencing and analyze the data to identify enriched genomic regions.

In Vitro EZH2 Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on the methyltransferase activity of the EZH2 complex.

Materials:

-

Recombinant EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

This compound

-

Histone H3 substrate (peptide or full-length)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)[19]

-

Scintillation counter or a commercial chemiluminescent/fluorescent assay kit (e.g., from BPS Bioscience)[20][21]

Protocol (using radiometric assay):

-

Prepare a reaction mixture containing the assay buffer, histone H3 substrate, and [³H]-SAM.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the recombinant EZH2 complex.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[19]

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the methylated histone substrate.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of EZH2 inhibition at each this compound concentration and determine the IC50 value.

Conclusion

This compound represents a powerful chemical probe and a potential therapeutic agent for dissecting the multifaceted roles of EZH2 in cancer. By inducing the degradation of the EZH2 protein, this compound overcomes the limitations of catalytic inhibitors and allows for a comprehensive investigation of both canonical and non-canonical EZH2 functions. The experimental protocols detailed in this guide provide a framework for researchers to utilize this compound to explore the complex biology of EZH2, identify novel therapeutic vulnerabilities, and advance the development of more effective cancer therapies. The ability of this compound to target non-canonical interactions, such as those with FOXM1 and c-Myc, opens new avenues for understanding and treating cancers that are dependent on the non-enzymatic functions of EZH2.[22][23]

References

- 1. gentelbio.com [gentelbio.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Non-canonical functions of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Ezh2 (D2C9) Rabbit Monoclonal Antibody (#5246) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]

- 16. assaygenie.com [assaygenie.com]

- 17. 101.200.202.226 [101.200.202.226]

- 18. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. EZH2 PROTACs target EZH2- and FOXM1-associated oncogenic nodes, suppressing breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. EZH2 inhibition in multiple myeloma downregulates myeloma associated oncogenes and upregulates microRNAs with potential tumor suppressor functions - PMC [pmc.ncbi.nlm.nih.gov]

The PROTAC MS8815: A Technical Guide to its Mechanism and Effect on Polycomb Repressive Complex 2 (PRC2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MS8815, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC). Unlike traditional small molecule inhibitors that only block the catalytic activity of EZH2, this compound effectively eliminates the entire protein, thereby addressing both its catalytic and non-catalytic oncogenic functions. This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows.

Introduction to this compound and PRC2

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator responsible for catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] The core components of the PRC2 complex are EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[1] EZH2 is the catalytic subunit that performs the methyltransferase activity.[1] Dysregulation of PRC2 activity, often through the overexpression of EZH2, is implicated in the pathogenesis of numerous cancers.[2][3]

Traditional therapeutic strategies have focused on the development of small molecule inhibitors that target the catalytic site of EZH2.[2] However, the clinical efficacy of these inhibitors can be limited, particularly in tumors where the oncogenic role of EZH2 is independent of its methyltransferase activity.[1][2]

This compound is a heterobifunctional PROTAC that offers an alternative therapeutic modality. It is designed to hijack the cell's natural protein disposal system to induce the degradation of EZH2.[1] this compound consists of a ligand that binds to EZH2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation leads to the polyubiquitination of EZH2 and its subsequent degradation by the 26S proteasome.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in inhibiting and degrading EZH2 and its impact on cancer cell proliferation.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| EZH2 | Methyltransferase Assay | 8.6 | [4][5] |

| EZH1 | Methyltransferase Assay | 62 | [4][5] |

Table 2: EZH2 Degradation and Cell Growth Inhibition by this compound

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| MDA-MB-453 | Western Blot | DC50 | 140 | [5] |

| BT549 | Cell Viability | GI50 | 2000 | [5] |

| Patient 515a (TNBC) | Cell Viability | GI50 | 1400 | [5] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway of this compound-induced degradation of EZH2.

Caption: this compound-mediated degradation of EZH2 via the ubiquitin-proteasome system.

Experimental Workflow: Western Blot for EZH2 Degradation

The following diagram outlines the typical workflow for assessing this compound-induced EZH2 degradation.

Caption: Standard workflow for Western blot analysis of EZH2 protein levels.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on PRC2. These are based on methodologies described in the primary literature.[1][2]

EZH2 Methyltransferase Assay

This assay is used to determine the in vitro inhibitory activity of this compound on the catalytic function of EZH2.

Materials:

-

Recombinant human PRC2 complex

-

Histone H3 peptide substrate

-

S-adenosyl-L-[³H]-methionine (³H-SAM)

-

This compound compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Triton X-100)

-

Scintillation cocktail

-

Filter plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and the diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding the histone H3 peptide substrate and ³H-SAM.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the precipitated proteins containing the radiolabeled histone peptides.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to each well of the dried filter plate.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-453, BT549)

-

Complete cell culture medium

-

This compound compound

-

Cell viability reagent (e.g., MTS or WST-8)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for the desired period (e.g., 5 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.

Western Blotting for Protein Degradation

This technique is used to quantify the reduction in EZH2 protein levels following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-EZH2, anti-EED, anti-SUZ12, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat the cells with various concentrations of this compound or DMSO for the specified time points.

-

Harvest the cells and lyse them using the lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of protein degradation. The DC50 value can be calculated from the dose-response curve.

Conclusion

This compound represents a promising therapeutic agent that targets the PRC2 complex through a distinct mechanism of action compared to traditional inhibitors. By inducing the degradation of EZH2, this compound can overcome the limitations of catalytic inhibitors and effectively suppress the growth of cancer cells that are dependent on both the catalytic and non-catalytic functions of EZH2. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the study and application of this compound and other PROTAC-based therapies targeting epigenetic regulators.

References

- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Initial Studies on MS8815's Impact on Triple-Negative Breast Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on MS8815, a novel proteolysis targeting chimera (PROTAC), and its effects on triple-negative breast cancer (TNBC) cells. The document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying molecular mechanisms and experimental designs.

Core Findings and Quantitative Data

This compound has been identified as a potent and selective degrader of Enhancer of Zeste Homolog 2 (EZH2), a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 is frequently overexpressed in TNBC and is associated with a poor prognosis.[1][2][3][4] Notably, the anti-proliferative effects of this compound stem from the degradation of the EZH2 protein rather than the inhibition of its catalytic activity, addressing a limitation of previous EZH2 inhibitors in TNBC.[1][2][3][4][5]

In Vitro Efficacy

The following tables summarize the key in vitro performance indicators of this compound in various TNBC cell lines.

Table 1: Inhibitory and Degradation Concentrations of this compound

| Metric | Target | Value | Cell Line | Notes |

| IC50 | EZH2 Methyltransferase Activity | 8.6 nM | Cell-free assay | Also shows inhibitory activity against EZH1 (IC50 = 62 nM).[5][6] |

| DC50 | EZH2 Degradation | 140 nM | MDA-MB-453 | Concentration for 50% degradation of EZH2.[5][6] |

| GI50 | Growth Inhibition | 1.4 ± 0.05 µM | Primary Patient TNBC Cells (515a) | Demonstrates potent growth inhibition in a clinically relevant model.[1] |

Table 2: Growth Inhibition (GI50) of this compound in Various TNBC Cell Lines

| Cell Line | GI50 (µM) | Comparison Compounds' GI50 (µM) |

| BT549 | ~1.8 | EPZ-6438: >10, YM281: ~3.3, MS8815N: >10 |

| MDA-MB-468 | ~2.3 | EPZ-6438: >10, YM281: ~2.9, MS8815N: >10 |

| SUM159 | ~1.7 | EPZ-6438: >10, YM281: ~3.1, MS8815N: >10 |

| MDA-MB-453 | Not specified, but effective | EPZ-6438: No effect, YM281: Not specified, MS8815N: No effect |

Data compiled from studies where TNBC cells were treated for 5 days.[1]

Mechanism of Action: EZH2 Degradation

This compound is a VHL-recruiting PROTAC, meaning it functions by linking the EZH2 protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][7] This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome.[2][8] This degradation is concentration- and time-dependent.[1][2][6] The process also leads to the degradation of other core components of the PRC2 complex, such as EED and SUZ12, and a significant reduction in the H3K27me3 histone mark.[1][5]

Experimental Protocols

The following sections detail the methodologies employed in the initial studies of this compound.

Cell Viability Assay

-

Assay: WST-8 assay was utilized to determine cell viability.

-

Cell Lines: BT549, MDA-MB-468, SUM159, and MDA-MB-453.[1]

-

Procedure:

-

Cells were seeded in 96-well plates.

-

A serial dilution of this compound (starting from 10 µM with a 2-fold dilution), the EZH2 inhibitor EPZ-6438, the PROTAC YM281, and the negative control MS8815N were added to the cells.[1]

-

WST-8 reagent was added to each well, and the plate was incubated according to the manufacturer's instructions.

-

The absorbance was measured to determine the number of viable cells.

-

GI50 (50% growth inhibition) values were calculated from the resulting dose-response curves.

-

EZH2 Degradation Assay

-

Objective: To confirm the degradation of EZH2 in a concentration- and time-dependent manner.

-

Cell Line: MDA-MB-453 cells were used to determine the DC50 value.[5][6]

-

Procedure:

-

TNBC cells were treated with varying concentrations of this compound (e.g., 0.1-1 µM) for different time points (e.g., up to 48 hours).[6]

-

A negative control, MS8815N, which does not recruit the VHL E3 ligase, was used to confirm the mechanism.[1]

-

Following treatment, cell lysates were collected.

-

Western blotting was performed using primary antibodies against EZH2 and a loading control (e.g., β-actin).

-

The intensity of the EZH2 bands was quantified to determine the extent of degradation relative to the control.

-

Proteasome-Dependent Degradation Confirmation

-

Objective: To verify that EZH2 degradation is mediated by the ubiquitin-proteasome system.

-

Procedure:

-

TNBC cells were pre-treated with a proteasome inhibitor (e.g., MG132).

-

The cells were then treated with this compound.

-

Cell lysates were analyzed by Western blotting for EZH2 levels.

-

A rescue of EZH2 degradation in the presence of the proteasome inhibitor would confirm the proteasome-dependent mechanism.

-

Conclusion

The initial studies on this compound reveal it to be a promising therapeutic agent for triple-negative breast cancer. Its novel mechanism of inducing EZH2 degradation, rather than merely inhibiting its enzymatic activity, overcomes limitations of previous EZH2-targeting drugs in the context of TNBC. The potent growth inhibition observed in multiple TNBC cell lines and primary patient cells underscores its potential for further preclinical and clinical development. Future research will likely focus on in vivo efficacy, safety profiles, and the potential for combination therapies.

References

- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: The Inhibitory and Degradative Activity of MS8815 on EZH1 and EZH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal epigenetic regulator frequently dysregulated in various malignancies, including triple-negative breast cancer (TNBC). While catalytic inhibition of EZH2 has shown therapeutic promise, it often fails to address the non-catalytic, oncogenic functions of the protein. MS8815, a potent and selective Proteolysis Targeting Chimera (PROTAC), offers a novel therapeutic strategy by inducing the targeted degradation of EZH2. This technical guide provides a comprehensive overview of the inhibitory and degradative activity of this compound on EZH2 and its homolog, EZH1. We present detailed quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction: EZH1, EZH2, and the Rationale for Targeted Degradation

EZH1 and EZH2 are the catalytic subunits of the PRC2 complex, which plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[1][2][3] While both enzymes perform this function, EZH2 is the primary catalytic subunit and its overexpression is strongly associated with cancer progression and poor prognosis.[1] In some cancers, such as TNBC, the oncogenic role of EZH2 is independent of its methyltransferase activity, rendering catalytic inhibitors ineffective.[1]

PROTACs, such as this compound, represent a paradigm shift in targeting such proteins. These heterobifunctional molecules link a target protein binder to an E3 ubiquitin ligase ligand, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of the target protein. This compound specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag EZH2 for proteasomal degradation.

Quantitative Inhibitory and Degradative Activity of this compound

This compound has been demonstrated to be a potent inhibitor of both EZH1 and EZH2 methyltransferase activity in biochemical assays. Furthermore, it is a highly effective degrader of EZH2 in cellular contexts.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | EZH2 | 8.6 nM | Biochemical Methyltransferase Assay | [4] |

| IC50 | EZH1 | 62 nM | Biochemical Methyltransferase Assay | [4] |

| DC50 | EZH2 | 140 nM | Cellular Degradation Assay (MDA-MB-453 cells) | [4] |

| GI50 | Multiple TNBC Cell Lines | Varies (e.g., BT549, MDA-MB-468, SUM159, MDA-MB-453) | Cell Viability Assay |

Note: While this compound demonstrates potent inhibition of EZH1 in biochemical assays, it does not induce significant degradation of EZH1 in cellular models.

Mechanism of Action: PROTAC-mediated Degradation of EZH2

This compound functions by forming a ternary complex between EZH2 and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of EZH2, marking it for recognition and subsequent degradation by the 26S proteasome.

Experimental Protocols

Biochemical EZH2/EZH1 Methyltransferase Assay

This assay quantifies the enzymatic activity of EZH2 and EZH1 by measuring the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.

Materials:

-

Recombinant human EZH2 or EZH1 complex

-

Histone H3 substrate

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

This compound or control compounds

-

Scintillation cocktail

-

Filter plates and scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, histone H3 substrate, and the EZH2 or EZH1 enzyme complex.

-

Add the diluted this compound or control to the respective wells.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular EZH2 Degradation Assay (Western Blot)

This method is used to determine the concentration- and time-dependent degradation of EZH2 in cells treated with this compound.

Materials:

-

TNBC cell lines (e.g., MDA-MB-453, BT549)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-EZH2 (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for different time points (e.g., 24, 48 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin) to determine the extent of EZH2 degradation.

Cell Viability Assay (WST-8 Assay)

This colorimetric assay measures cell viability by quantifying the reduction of WST-8 tetrazolium salt by cellular dehydrogenases in viable cells.

Materials:

-

TNBC cell lines

-

Cell culture medium

-

This compound

-

WST-8 reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach.

-

Treat the cells with a serial dilution of this compound or control compounds.

-

Incubate the plate for a specified period (e.g., 5 days).

-

Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways

EZH1/EZH2 in the PRC2 Complex

EZH1 and EZH2 are the core catalytic components of the PRC2 complex, which also includes essential subunits like EED and SUZ12. PRC2 is recruited to specific gene promoters where EZH1/2 catalyzes the trimethylation of H3K27, leading to transcriptional repression.

References

The Significance of VHL Recruitment by MS8815: A Technical Guide to a Novel EZH2 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of pathogenic proteins represents a paradigm shift in therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) are a novel class of small molecules that harness the cell's natural protein disposal machinery to eliminate specific proteins of interest. MS8815 is a potent and selective PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly triple-negative breast cancer (TNBC). This technical guide provides an in-depth analysis of the significance of VHL recruitment by this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its characterization.

Introduction: The Rationale for EZH2 Degradation

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Overexpression of EZH2 is a hallmark of numerous cancers, including TNBC, and is often associated with poor prognosis.[1][3] While catalytic inhibitors of EZH2 have been developed, their efficacy is limited in cancers where the oncogenic function of EZH2 is independent of its methyltransferase activity.[1][3] In such cases, the mere presence of the EZH2 protein, acting as a scaffold or participating in non-canonical protein-protein interactions, drives tumorigenesis.[4] This highlights the critical need for therapeutic strategies that can eliminate the entire EZH2 protein.

This compound was developed to address this unmet need. As a heterobifunctional molecule, this compound simultaneously binds to EZH2 and the VHL E3 ubiquitin ligase, bringing them into close proximity.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to EZH2, marking it for degradation by the 26S proteasome.[5] The recruitment of VHL is therefore the cornerstone of this compound's mechanism of action and its therapeutic potential.

Quantitative Assessment of this compound Activity

The efficacy of this compound has been rigorously quantified through various biochemical and cell-based assays. The following tables summarize the key performance metrics of this compound.

Table 1: Biochemical Activity of this compound

| Parameter | Target | Value | Reference |

| IC50 | EZH2 | 8.6 nM | [5][6] |

| IC50 | EZH1 | 62 nM | [5][6] |

IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Degradation Potency of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 | MDA-MB-453 | 140 nM | [5][6] |

DC50 (Half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded.

Table 3: Anti-proliferative Activity of this compound in TNBC Cell Lines

| Cell Line | GI50 (µM) | Reference |

| BT549 | 2.0 | [7] |

| MDA-MB-468 | Not explicitly quantified, but effective | [1] |

| SUM159 | Not explicitly quantified, but effective | [1] |

| MDA-MB-453 | Not explicitly quantified, but effective | [1] |

| Primary Patient TNBC Cells (Patient 515a) | 1.4 | [1] |

GI50 (Half-maximal growth inhibition) is the concentration of a drug that is required for 50% inhibition of cell growth.

Mechanism of Action: VHL-Mediated EZH2 Degradation

The recruitment of the VHL E3 ligase by this compound initiates a cascade of events leading to the targeted degradation of EZH2. This process is central to its anti-cancer activity.

Figure 1: Signaling pathway of this compound-mediated EZH2 degradation.

The significance of this mechanism is underscored by experiments utilizing a negative control compound, MS8815N. MS8815N retains the EZH2 binding moiety and linker of this compound but has a modified VHL-binding domain that prevents its recruitment.[5][8] Studies show that while MS8815N can still inhibit the catalytic activity of EZH2, it fails to induce its degradation, confirming that the recruitment of VHL is essential for the degrader activity of this compound.[5][8] Furthermore, the degradation of EZH2 by this compound can be rescued by co-treatment with a VHL ligand or a proteasome inhibitor like MG132, further validating the proposed mechanism of action.[5]